molecular formula C8H8N2S B2850652 N-Methylbenzo[d]isothiazol-3-amine CAS No. 7716-58-7

N-Methylbenzo[d]isothiazol-3-amine

Cat. No.: B2850652
CAS No.: 7716-58-7
M. Wt: 164.23
InChI Key: PBOWATRTPOODND-UHFFFAOYSA-N
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Description

“N-Methylbenzo[d]isothiazol-3-amine” is a chemical compound with the linear formula C8H9N2S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CNC1=C(C=CC=C2)C2=NS1.Cl . The InChI key for this compound is FSIQCRXLXIIIBH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 164.23 .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements include P261 - P280 - P280 - P333 + P313 - P337 + P313 - P362 + P364 .

Mechanism of Action

Target of Action

It’s worth noting that the compound has shown significant anthelmintic activity, suggesting it may interact with targets relevant to parasitic roundworms .

Biochemical Pathways

Metabolomics analysis has shown that N-Methylbenzo[d]isothiazol-3-amine significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways could contribute to the compound’s anthelmintic effects.

Pharmacokinetics

The bioavailability of this compound should be further investigated to provide information for its future efficacy improvement .

Result of Action

In vivo studies have demonstrated that this compound can reduce the abundance of T. spiralis in the digestive tract by 49% at a dose of 250 mg/kg . This indicates that the compound has a significant effect on the molecular and cellular levels, leading to a reduction in parasitic load.

Properties

IUPAC Name

N-methyl-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOWATRTPOODND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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